molecular formula C7H15ClN2O B2767047 (S)-1-ethyl-5-methylpiperazin-2-one hydrochloride CAS No. 869901-73-5

(S)-1-ethyl-5-methylpiperazin-2-one hydrochloride

Cat. No.: B2767047
CAS No.: 869901-73-5
M. Wt: 178.66
InChI Key: UGKRBLAOQHURSB-RGMNGODLSA-N
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Description

(S)-1-ethyl-5-methylpiperazin-2-one hydrochloride, also known as EMPDH, is a synthetic organic compound used in a variety of scientific and medical applications. EMPDH is a piperazine derivative and is a member of the piperazine family of compounds. EMPDH is used as a reagent in organic synthesis, as a laboratory tool for studying biochemical and physiological processes, and as a drug in the treatment of some medical conditions.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

  • Study on Phenylpiperazine Derivatives : A study explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, showing significant affinity for serotonergic 5-HT1A and 5-HT7 receptors. These compounds demonstrated potent activity in animal models, suggesting potential therapeutic applications for depression and anxiety disorders (Pytka et al., 2015).

Serotonin Function Probe

  • m-Chlorophenylpiperazine (mCPP) : mCPP, a phenylpiperazine derivative, is extensively used to study serotonin function in psychiatry, indicating its role in exploring neurotransmitter dynamics (Kahn & Wetzler, 1991).

Crystal Structure Analysis

  • Benzimidazole Derivatives : Research on benzimidazole derivatives, which are structurally related to piperazines, provides insights into their crystal structure and potential biological activities. Such studies are crucial for drug design and development processes (Özbey, Kuş, & Göker, 2001).

Inhibition of 5-Lipoxygenase

  • 2-Amino-5-hydroxyindole Derivatives : Compounds inhibiting 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, have potential for treating inflammatory conditions. The study indicates the importance of chemical modification for enhancing biological activity (Landwehr et al., 2006).

Properties

IUPAC Name

(5S)-1-ethyl-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRBLAOQHURSB-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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